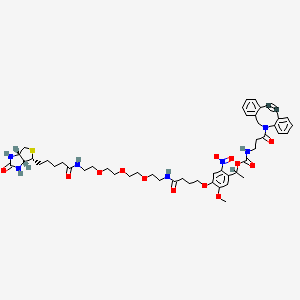
PCDBCO-PEG3-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PCDBCO-PEG3-Biotin is a trimeric polyethylene glycol linker specifically designed for the synthesis of antibody-drug conjugates. It contains a dibenzocyclooctyne group and a biotin molecule. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition reactions with molecules containing azide groups .
Preparation Methods
The preparation of PCDBCO-PEG3-Biotin involves several steps:
Synthesis of 2-(2-pyridyl disulfide) ethylamine hydrochloride: 2,2’-dithiodipyridine is slowly added to a methanol solution of 2-aminoethanethiol hydrochloride and reacted overnight at room temperature.
Synthesis of 3-[(2-aminoethyl) dithio] propionic acid hydrochloride: Mercaptopropionic acid is added to the methanol solution of the previous compound and reacted overnight.
Synthesis of dibenzocyclooctyne-disulfide bond-carboxyl: Pentafluorophenol is added to a dichloromethane solution of dibenzocyclooctyne-carboxyl and EDCI, followed by the addition of the previous compound and triethylamine.
Final synthesis: Pentafluorophenol is added to a dichloromethane solution of the previous compound and EDCI, followed by the addition of biotin tri-polyethylene glycol amino and triethylamine. .
Chemical Reactions Analysis
PCDBCO-PEG3-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This reaction involves the dibenzocyclooctyne group reacting with azide-containing molecules. The reaction is highly efficient and does not require a catalyst. The major product formed is a stable triazole linkage .
Scientific Research Applications
PCDBCO-PEG3-Biotin has numerous applications in scientific research:
Chemistry: Used as a linker in the synthesis of antibody-drug conjugates, facilitating the attachment of drugs to antibodies.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors
Mechanism of Action
The mechanism of action of PCDBCO-PEG3-Biotin involves the strain-promoted alkyne-azide cycloaddition reaction. The dibenzocyclooctyne group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
PCDBCO-PEG3-Biotin is unique due to its trimeric polyethylene glycol linker and the presence of both dibenzocyclooctyne and biotin groups. Similar compounds include:
Biotin-PEG3-SS-DBCO: Contains a disulfide bond and is used in similar bioconjugation applications.
Psoralen-PEG3-Biotin: Utilized for biotinylation of DNA or RNA via UV-light-activated intercalation
This compound stands out due to its high efficiency in strain-promoted alkyne-azide cycloaddition reactions and its versatility in various scientific research applications.
Properties
Molecular Formula |
C50H63N7O13S |
|---|---|
Molecular Weight |
1002.1 g/mol |
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C50H63N7O13S/c1-34(70-50(62)53-20-19-47(60)56-32-37-12-4-3-10-35(37)17-18-36-11-5-6-13-40(36)56)38-30-42(65-2)43(31-41(38)57(63)64)69-23-9-16-46(59)52-22-25-67-27-29-68-28-26-66-24-21-51-45(58)15-8-7-14-44-48-39(33-71-44)54-49(61)55-48/h3-6,10-13,30-31,34,39,44,48H,7-9,14-16,19-29,32-33H2,1-2H3,(H,51,58)(H,52,59)(H,53,62)(H2,54,55,61)/t34?,39-,44-,48-/m1/s1 |
InChI Key |
QHTIWGZNJOYQBJ-NVUHGHFWSA-N |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


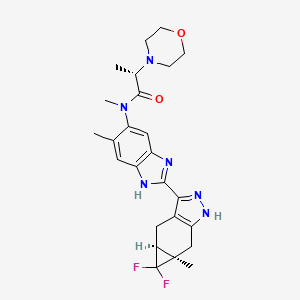

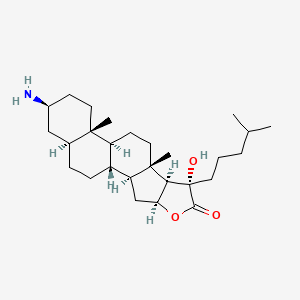

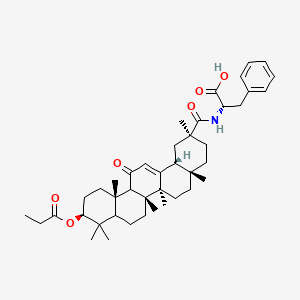

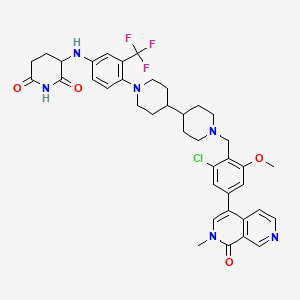
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
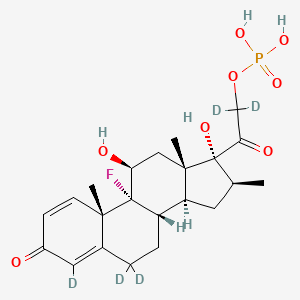
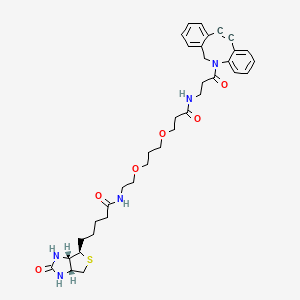
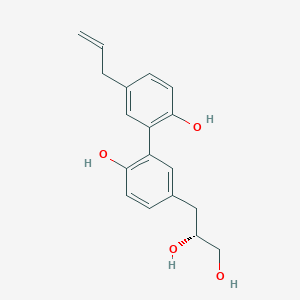
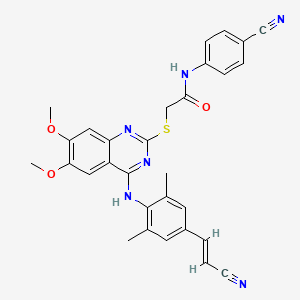
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
